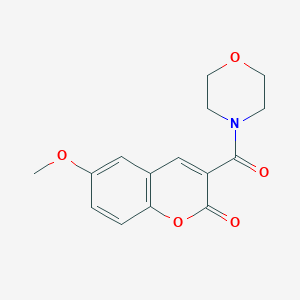

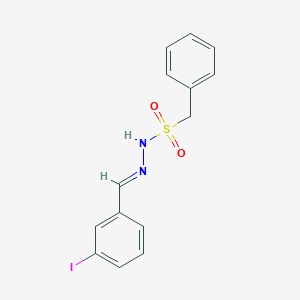

![molecular formula C22H22N4O2 B5577441 1-(4-methylphenyl)-4-[(4-methyl-3-phenyl-1H-pyrazol-5-yl)carbonyl]-2-piperazinone](/img/structure/B5577441.png)

1-(4-methylphenyl)-4-[(4-methyl-3-phenyl-1H-pyrazol-5-yl)carbonyl]-2-piperazinone

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

1-(4-methylphenyl)-4-[(4-methyl-3-phenyl-1H-pyrazol-5-yl)carbonyl]-2-piperazinone is a compound that falls within the class of piperazinone derivatives. These compounds have been studied for their various pharmacological and chemical properties.

Synthesis Analysis

The synthesis of related compounds involves multi-step processes. For instance, a study by Mekky et al. (2020) discusses the synthesis of bis(pyrazole-benzofuran) hybrids with a piperazine linker. This process includes the 1,3-dipolar cycloaddition and subsequent reactions to generate a series of linked pyrazoles (Mekky & Sanad, 2020).

Molecular Structure Analysis

Molecular structure analysis often involves techniques like X-ray crystallography. For example, Shawish et al. (2021) used X-ray crystallography combined with Hirshfeld and DFT calculations for molecular structure investigations of s-triazine derivatives, which incorporate pyrazole/piperidine/aniline moieties (Shawish, Soliman, Haukka, Dalbahi, Barakat, & El‐Faham, 2021).

Chemical Reactions and Properties

Piperazine derivatives often engage in various chemical reactions. Aparicio et al. (2006) describe the preparation of piperazinones, among other compounds, by 1,4-addition of 1,2-diamines to 1,2-diaza-1,3-butadienes (Aparicio, Attanasi, Filippone, Ignacio, Lillini, Mantellini, Palacios, & de los Santos, 2006).

Physical Properties Analysis

The physical properties of such compounds can be deduced from their molecular structure. The study of crystalline structure, as in the work of Köysal, Işık, & Aytemi̇r (2004), offers insights into the physical characteristics of related piperazine derivatives (Köysal, Işık, & Aytemi̇r, 2004).

Chemical Properties Analysis

The chemical properties are often linked to the structure and synthesis routes. For instance, Kumar et al. (2017) discuss the synthesis and pharmacological evaluation of 1-{[3-(furan-2-yl)-5-phenyl-4,5-dihydro-1,2-oxazol-4-yl]methyl}-4-methyl piperazine, highlighting its chemical properties (Kumar, Chawla, Akhtar, Sahu, Rathore, & Sahu, 2017).

Wissenschaftliche Forschungsanwendungen

Antibacterial and Cytotoxic Activities

- Bis(pyrazole-benzofuran) hybrids possessing a piperazine linker , including compounds structurally related to 1-(4-methylphenyl)-4-[(4-methyl-3-phenyl-1H-pyrazol-5-yl)carbonyl]-2-piperazinone, demonstrated potent antibacterial and cytotoxic activities. One such compound showed effective biofilm inhibition and MurB inhibitory activity, indicating potential use in treating bacterial infections and biofilm-related diseases (Mekky & Sanad, 2020).

Synthesis and Structural Analysis

- Dihydropyrimidinone derivatives containing a piperazine/morpholine moiety were synthesized, highlighting a method for creating novel compounds that could be useful in various scientific applications, potentially including drug development (Bhat et al., 2018).

Antimicrobial Activities

- 1,2,4-Triazole derivatives synthesized from reactions involving compounds similar to 1-(4-methylphenyl)-4-[(4-methyl-3-phenyl-1H-pyrazol-5-yl)carbonyl]-2-piperazinone exhibited antimicrobial activities. This suggests the potential use of such compounds in developing new antimicrobial agents (Bektaş et al., 2010).

Molecular Interaction Studies

- Molecular interaction studies of CB1 cannabinoid receptor antagonists involving compounds structurally related to 1-(4-methylphenyl)-4-[(4-methyl-3-phenyl-1H-pyrazol-5-yl)carbonyl]-2-piperazinone provided insights into the design of receptor-specific drugs. This research can aid in understanding how similar compounds interact with biological targets (Shim et al., 2002).

Synthesis of PPARpan Agonist

- Synthesis of a potent PPARpan agonist involving the use of a compound related to 1-(4-methylphenyl)-4-[(4-methyl-3-phenyl-1H-pyrazol-5-yl)carbonyl]-2-piperazinone. This research is important for the development of new drugs targeting peroxisome proliferator-activated receptors, which are relevant in the management of diseases like diabetes and obesity (Guo et al., 2006).

Piperazine Derivatives in Heterocyclic Synthesis

- Reactions with 1(2H)-phthalazinones and pyrazolin-5-ones involving piperazine derivatives indicate the versatility of these compounds in synthesizing novel heterocyclic structures, useful in various chemical and pharmacological research applications (Mustafa et al., 1964).

Antiviral and Antimicrobial Studies

- New urea and thiourea derivatives of piperazine doped with Febuxostat showed promising antiviral and antimicrobial activities. This underscores the potential of compounds similar to 1-(4-methylphenyl)-4-[(4-methyl-3-phenyl-1H-pyrazol-5-yl)carbonyl]-2-piperazinone in developing treatments for viral and bacterial infections (Reddy et al., 2013).

Eigenschaften

IUPAC Name |

1-(4-methylphenyl)-4-(4-methyl-3-phenyl-1H-pyrazole-5-carbonyl)piperazin-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H22N4O2/c1-15-8-10-18(11-9-15)26-13-12-25(14-19(26)27)22(28)21-16(2)20(23-24-21)17-6-4-3-5-7-17/h3-11H,12-14H2,1-2H3,(H,23,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CICFQOYOBMKHNI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)N2CCN(CC2=O)C(=O)C3=C(C(=NN3)C4=CC=CC=C4)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H22N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

374.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

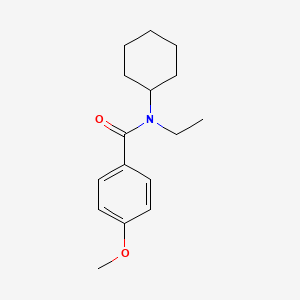

![N-cyclohexyl-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-4-morpholinecarboxamide](/img/structure/B5577362.png)

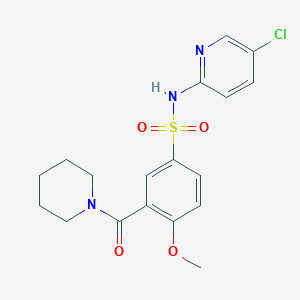

![N-ethyl-6-{4-[(4-methoxyphenyl)acetyl]-1-piperazinyl}-2-methyl-4-pyrimidinamine](/img/structure/B5577383.png)

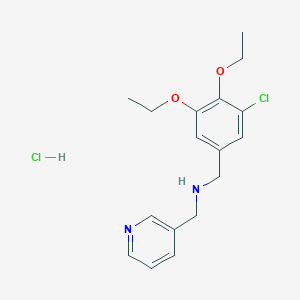

![2-methyl-4-(4-{[(3aS,6aS)-1-methylhexahydropyrrolo[3,4-b]pyrrol-5(1H)-yl]methyl}phenyl)but-3-yn-2-ol](/img/structure/B5577419.png)

![N-((3S*,4R*)-1-{[2-(3-methylphenyl)-5-pyrimidinyl]methyl}-4-propyl-3-pyrrolidinyl)acetamide](/img/structure/B5577435.png)

![5-bromo-N-[2-(trifluoromethyl)phenyl]nicotinamide](/img/structure/B5577443.png)

![N-[(2-benzyl-1,3-thiazol-4-yl)methyl]-2-(1,3-dimethyl-2,5-dioxo-4-imidazolidinyl)acetamide](/img/structure/B5577460.png)